molecular formula C9H13ClO B15214475 2-(1-Chloro-2-methylpropyl)-5-methylfuran CAS No. 917769-50-7

2-(1-Chloro-2-methylpropyl)-5-methylfuran

Cat. No.: B15214475
CAS No.: 917769-50-7
M. Wt: 172.65 g/mol
InChI Key: CFDMKRJAGKCSOO-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-5-methylfuran is an organic compound with a unique structure that combines a furan ring with a chlorinated alkyl side chain

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropyl)-5-methylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorinated side chain can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.

Major Products

    Oxidation: Furanones and other oxygenated compounds.

    Reduction: 2-(2-Methylpropyl)-5-methylfuran.

    Substitution: 2-(1-Amino-2-methylpropyl)-5-methylfuran and similar derivatives.

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-5-methylfuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-5-methylfuran involves its interaction with specific molecular targets. The chlorinated side chain can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylpropyl chloroformate
  • 2-Chloro-2-methylpropane
  • 1-Chloro-2-methylbutane

Uniqueness

2-(1-Chloro-2-methylpropyl)-5-methylfuran is unique due to the presence of both a furan ring and a chlorinated alkyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

917769-50-7

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-5-methylfuran

InChI

InChI=1S/C9H13ClO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,1-3H3

InChI Key

CFDMKRJAGKCSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)C)Cl

Origin of Product

United States

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